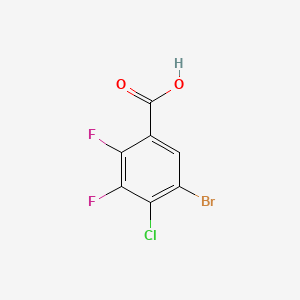
5-Bromo-4-chloro-2,3-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2,3-difluorobenzoic acid is a synthetic organic compound with the molecular formula C7H2BrClF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a difluorobenzoic acid precursor. The process may include:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or thionyl chloride.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Vessel: Use of stainless steel reactors to withstand corrosive reagents.
Temperature Control: Maintaining optimal temperatures to facilitate the halogenation reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Benzoic Acids: Formation of various substituted benzoic acids depending on the reagents used.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
5-Bromo-4-chloro-2,3-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2,3-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzoic acid: Similar structure but with one less fluorine atom.
4-Bromo-2,5-difluorobenzoic acid: Different substitution pattern on the benzene ring.
2-Chloro-4,5-difluorobenzoic acid: Lacks the bromine atom but has similar fluorine and chlorine substitutions.
Uniqueness
5-Bromo-4-chloro-2,3-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of multiple halogen atoms enhances its ability to participate in diverse chemical reactions and interact with various molecular targets.
Properties
Molecular Formula |
C7H2BrClF2O2 |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
5-bromo-4-chloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2BrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,(H,12,13) |
InChI Key |
QZYLDXUOQMAHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















